Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate
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Overview
Description
Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate is a chemical compound with the molecular formula C7H9N3O4S. This compound is known for its unique structure, which includes a thiadiazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate typically involves the reaction of 3-amino-5-methoxyisoxazole with alkoxycarbonyl isothiocyanates. This reaction produces methyl 2-(5-alkoxycarbonylamino-1,2,4-thiadiazol-3-yl)acetates, which can be further converted into the target compound through the reaction of the corresponding keto ester with O-methylhydroxylamine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate
- Methyl 2-(5-alkoxycarbonylamino-1,2,4-thiadiazol-3-yl)acetate
Uniqueness
Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate is unique due to its specific functional groups and the presence of the methoxycarbonylamino moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H9N3O4S |
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Molecular Weight |
231.23 g/mol |
IUPAC Name |
methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate |
InChI |
InChI=1S/C7H9N3O4S/c1-13-5(11)3-4-8-6(15-10-4)9-7(12)14-2/h3H2,1-2H3,(H,8,9,10,12) |
InChI Key |
NCRMKDIALKPINM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NSC(=N1)NC(=O)OC |
Origin of Product |
United States |
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